2-Decyl-6-methoxynaphthalene

描述

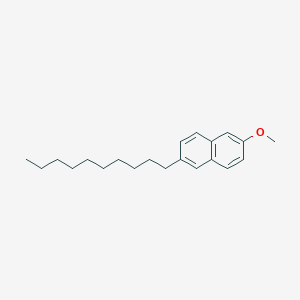

2-Decyl-6-methoxynaphthalene (CAS: 1310197-70-6) is a naphthalene derivative featuring a methoxy group at position 6 and a decyl (10-carbon alkyl) chain at position 2. Its molecular formula is C₂₁H₃₀O, with a molecular weight of 298.47 g/mol. Key handling measures include storage in dry, ventilated environments at low temperatures and avoidance of heat or open flames .

属性

分子式 |

C21H30O |

|---|---|

分子量 |

298.5 g/mol |

IUPAC 名称 |

2-decyl-6-methoxynaphthalene |

InChI |

InChI=1S/C21H30O/c1-3-4-5-6-7-8-9-10-11-18-12-13-20-17-21(22-2)15-14-19(20)16-18/h12-17H,3-11H2,1-2H3 |

InChI 键 |

DDTPUVNEZUQFKM-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCCC1=CC2=C(C=C1)C=C(C=C2)OC |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Decyl-6-methoxynaphthalene typically involves the Friedel-Crafts acylation of 2-methoxynaphthalene with decyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an organic solvent like nitrobenzene under controlled temperature conditions to ensure regioselectivity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through recrystallization or distillation techniques .

化学反应分析

Types of Reactions

2-Decyl-6-methoxynaphthalene undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The naphthalene ring can be reduced to form tetrahydronaphthalene derivatives.

Substitution: The decyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.

Major Products

Oxidation: Formation of 2-Decyl-6-naphthaldehyde.

Reduction: Formation of 2-Decyl-6-methoxytetrahydronaphthalene.

Substitution: Formation of various alkyl or aryl-substituted naphthalenes.

科学研究应用

2-Decyl-6-methoxynaphthalene has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive naphthalene derivatives.

Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

作用机制

The mechanism of action of 2-Decyl-6-methoxynaphthalene involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding, while the decyl group provides hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets. The naphthalene ring can undergo π-π stacking interactions, contributing to its overall activity .

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Naphthalene derivatives are widely studied for their diverse applications in pharmaceuticals, materials science, and organic synthesis. Below is a detailed comparison of 2-Decyl-6-methoxynaphthalene with structurally related compounds:

Substituent Position and Functional Group Variations

2-Methoxy-6-methylsulfonylnaphthalene (C₁₂H₁₂O₃S)

- Molecular Weight : 236.29 g/mol

- Key Features : A methylsulfonyl group at position 6 enhances metabolic stability and enables bioactivation pathway studies via LC-MS/MS. Its sulfonyl group increases polarity compared to alkyl chains, making it suitable for toxicology research .

- Comparison : Unlike this compound, the methylsulfonyl group confers higher solubility in polar solvents but reduces lipophilicity.

6-Methoxy-1-phenylnaphthalene

- The absence of a long alkyl chain reduces hydrophobicity, favoring applications in organic electronics .

- Comparison : The phenyl group enhances π-π interactions but lacks the decyl chain’s ability to modulate membrane permeability in biological systems .

2-Acetyl-6-methoxynaphthalene (C₁₃H₁₂O₂)

- Molecular Weight : 200.23 g/mol

- Key Features: An acetyl group at position 2 increases reactivity in condensation and nucleophilic substitution reactions. This compound is a known impurity in Naproxen synthesis .

- Comparison : The acetyl group offers distinct electronic effects compared to the decyl chain, altering redox properties and metabolic pathways .

2-Methoxy-6-methylnaphthalene (C₁₂H₁₂O)

- Molecular Weight : 172.23 g/mol

- Key Features : A simple methyl group at position 6 reduces steric hindrance, favoring synthetic versatility. Used as a precursor in fragrance and pharmaceutical intermediates .

- Comparison : The shorter methyl chain results in higher volatility and lower melting point compared to this compound .

Halogenated and Deuterated Derivatives

1-Chloro-6-methoxynaphthalene (C₁₁H₉ClO)

- Key Features : Chlorine at position 1 enhances electrophilic substitution reactivity. Used in cross-coupling reactions for functionalized naphthalenes .

- Comparison : The electron-withdrawing chlorine atom contrasts with the electron-donating decyl chain, leading to divergent reactivity in aromatic systems .

Methyl 6-Methoxy-2-naphthylacetate-d₆

- Key Features : Deuterated form of a Naproxen intermediate; deuterium improves metabolic stability and enables tracer studies in pharmacokinetics .

- Comparison: Isotopic labeling provides unique analytical advantages absent in non-deuterated analogs like this compound .

Solubility and Lipophilicity

Toxicity and Metabolic Pathways

- 6-Methoxy-1-phenylnaphthalene : Cytotoxicity varies across studies, attributed to species-specific metabolic differences and assay conditions .

- Methylsulfonyl Derivatives : Demonstrated lower acute toxicity compared to alkylated analogs but may form reactive metabolites via oxidative pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。